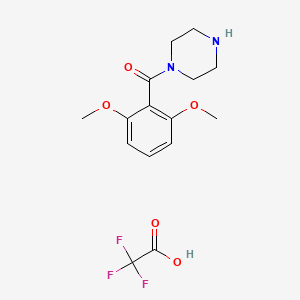

(2,6-Dimethoxy-phenyl)-piperazin-1-yl-methanone trifluoroacetate

Beschreibung

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of piperazine chemistry, which itself traces back to early investigations into heterocyclic nitrogen-containing compounds. Piperazines were originally named due to their chemical similarity with piperidine, reflecting their structural relationship to compounds found in natural products such as piperine from black pepper plants. However, the specific dimethoxyphenyl-substituted variant with trifluoroacetate counterion represents a more recent advancement in synthetic medicinal chemistry.

The compound's discovery and characterization reflect the systematic exploration of piperazine derivatives that began intensifying during the latter half of the twentieth century. Research efforts focused on developing compounds with enhanced solubility profiles and improved pharmacological properties led to the incorporation of trifluoroacetate as a counterion, a strategy that has proven particularly effective for improving the aqueous solubility of otherwise lipophilic molecules. The dimethoxyphenyl substitution pattern specifically represents a rational design approach aimed at modulating the electronic and steric properties of the parent piperazine scaffold.

The synthetic methodology for creating this compound typically involves the reaction of 2,6-dimethoxyphenyl isocyanate with piperazine in the presence of an acid catalyst, followed by treatment with trifluoroacetic acid to yield the desired trifluoroacetate salt. This synthetic route demonstrates the evolution of chemical methodology that allows for precise control over molecular architecture and salt formation.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from multiple interconnected factors that highlight its utility as both a synthetic intermediate and a research tool. The compound serves as a valuable model system for understanding structure-activity relationships within the broader class of piperazine derivatives, particularly those bearing electron-donating methoxy substituents on aromatic rings.

Recent research has demonstrated the importance of piperazine derivatives in various synthetic applications, including their use as building blocks for more complex molecular architectures. Studies have shown that piperazine-based compounds can undergo diverse coupling reactions, including Buchwald-Hartwig amination with aryl halides to form nitrogen-aryl derivatives, and reductive amination reactions with aldehydes in the presence of sodium triacetoxyborohydride to generate secondary amines. These synthetic transformations underscore the versatility of the piperazine core in medicinal chemistry applications.

The trifluoroacetate component of this compound represents more than merely a counterion; it serves as a strategic element that influences both the compound's physical properties and its synthetic utility. Research has established that trifluoroacetate salts generally exhibit higher aqueous solubility compared to traditional hydrochloride salts, making them particularly valuable for biological studies and pharmaceutical applications. Furthermore, the stability of the compound in acidic media, particularly in trifluoroacetic acid environments, enables its use in peptide synthesis and other acid-sensitive synthetic procedures.

| Property | Value |

|---|---|

| Molecular Formula | C15H19F3N2O5 |

| Molecular Weight | 364.32 g/mol |

| Chemical Abstracts Service Number | 1185301-65-8 |

| MDL Number | MFCD06800599 |

| SMILES Notation | O=C(C1=C(OC)C=CC=C1OC)N2CCNCC2.O=C(O)C(F)(F)F |

Position in Piperazine Derivative Classification

Within the comprehensive taxonomy of piperazine derivatives, this compound occupies a distinctive position that reflects both its structural characteristics and its functional properties. The compound can be classified within the broader category of substituted piperazines, specifically as a member of the benzyl-piperazine subclass, although its methanone linkage distinguishes it from simple benzyl-substituted variants.

The classification system for piperazine derivatives typically organizes compounds based on their substitution patterns and the nature of their attachments to the core piperazine ring. Most pharmaceutical agents containing piperazine moieties can be categorized as phenylpiperazines, benzylpiperazines, diphenylmethylpiperazines, pyridinylpiperazines, pyrimidinylpiperazines, or tricyclic compounds where the piperazine ring connects to heterocyclic moieties through side chains. The present compound represents a unique variant within the benzylpiperazine category, distinguished by its methanone linker and specific methoxy substitution pattern.

The dimethoxy substitution at the 2,6-positions of the phenyl ring creates a distinct electronic environment that influences the compound's reactivity and binding properties. This substitution pattern differs significantly from other common variants such as 3,4-dimethoxybenzyl derivatives, which exhibit different physicochemical properties and biological activities. The 2,6-dimethoxy arrangement provides steric hindrance around the carbonyl group while maintaining electron-donating character, creating a unique molecular environment.

Comparative analysis with related piperazine derivatives reveals important structure-property relationships. For instance, research comparing trifluorobenzyl versus dimethoxybenzyl substitution patterns has shown that the synthesis of trifluorobenzyl analogs typically requires reductive alkylation of N-Boc-piperazine with trifluorobenzaldehyde, followed by trifluoroacetic acid hydrolysis, while dimethoxy analogs may require milder conditions due to the electron-donating nature of the methoxy groups.

| Classification Category | Structural Features | Example Substituents |

|---|---|---|

| Phenylpiperazines | Direct phenyl attachment | Various phenyl substitutions |

| Benzylpiperazines | Benzyl group attachment | Methoxy, fluoro, nitro substitutions |

| Dimethoxyphenyl variants | 2,6-dimethoxy pattern | Current compound classification |

| Trifluoroacetate salts | TFA counterion | Enhanced solubility variants |

The position of this compound within piperazine derivative classification also reflects contemporary trends in medicinal chemistry toward developing compounds with improved pharmacological profiles. The incorporation of the trifluoroacetate counterion represents a strategic approach to addressing solubility challenges commonly encountered with lipophilic piperazine derivatives, while the specific substitution pattern of the dimethoxyphenyl group reflects rational design principles aimed at optimizing molecular interactions and binding affinity.

Eigenschaften

IUPAC Name |

(2,6-dimethoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.C2HF3O2/c1-17-10-4-3-5-11(18-2)12(10)13(16)15-8-6-14-7-9-15;3-2(4,5)1(6)7/h3-5,14H,6-9H2,1-2H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIQIGVSALQHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2,6-Dimethoxy-phenyl)-piperazin-1-yl-methanone trifluoroacetate (CAS No. 1185301-65-8) is a chemical compound with the molecular formula C15H19F3N2O5 and a molecular weight of 364.32 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-tumor and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.

The chemical structure of this compound is characterized by a piperazine ring substituted with a dimethoxyphenyl group and a trifluoroacetate moiety. The presence of these functional groups may contribute to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant anti-tumor properties. A study demonstrated that derivatives of piperazine showed cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance biological activity. Specifically, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .

Table 1: Summary of Antitumor Activity Studies

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | MCF-7 | 3.8 | RAS inhibition |

| This compound | Various | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various assays. Compounds with similar piperazine modifications have shown effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies reported that certain piperazine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against various pathogens .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound C | E. coli | 15 | 10 |

| Compound D | S. aureus | 20 | 12 |

| This compound | TBD | TBD | TBD |

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may involve interactions with specific cellular targets such as enzymes or receptors involved in cell signaling pathways related to apoptosis and microbial resistance.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound in cancer treatment and infectious diseases:

- Case Study on Antitumor Effects : A recent study utilized xenograft models to evaluate the efficacy of piperazine derivatives, including variations of this compound. Results indicated significant tumor reduction compared to control groups .

- Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties of piperazine derivatives against resistant bacterial strains. The study found that certain modifications led to enhanced effectiveness against multi-drug resistant bacteria .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to the piperazine derivatives, a class known for versatile pharmacological properties. Below is a comparison with select analogs:

Key Observations :

Substituent Influence : The 2,6-dimethoxy group in the target compound enhances steric bulk and electron-donating effects compared to benzhydryl (lipophilic) or Fmoc (polar) groups in analogs. This may alter receptor binding kinetics or metabolic stability .

Counterion Effects : The trifluoroacetate salt improves aqueous solubility relative to freebase piperazines, similar to Fmoc-piperazine derivatives used in peptide synthesis .

Bioactivity Trends : While the target compound lacks published bioactivity, structurally related piperazines (e.g., benzhydryl derivatives) show CNS activity, and triazine-based compounds like triflusulfuron exhibit herbicidal effects, highlighting the scaffold’s versatility .

Physicochemical and Spectroscopic Comparisons

- NMR Analysis : Evidence from analogous piperazine derivatives (e.g., rapamycin analogs) indicates that substituents at specific positions (e.g., methoxy groups) cause distinct chemical shift changes in regions corresponding to aromatic protons (δ 6.5–7.5 ppm) and piperazine NH groups (δ 2.5–3.5 ppm) . For the target compound, the 2,6-dimethoxy substitution would likely deshield adjacent protons, as observed in similar aryl-piperazine systems .

- Stability : Trifluoroacetate salts are generally hygroscopic but stable under inert conditions, unlike freebase piperazines, which may oxidize or degrade .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.